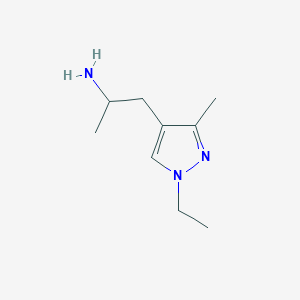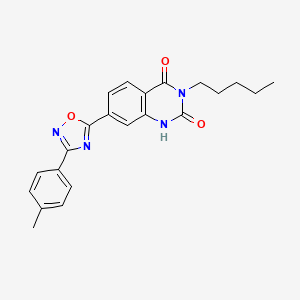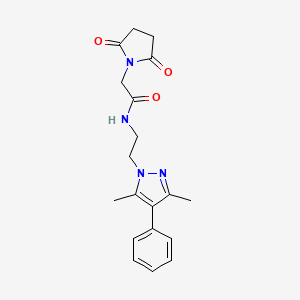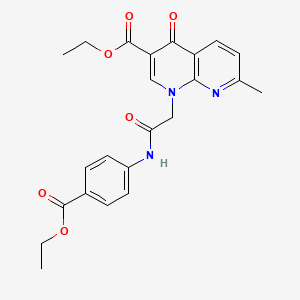
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)propan-2-amine, also known as EPH, is a novel psychoactive substance that has gained popularity in recent years. It belongs to the class of substituted amphetamines and has been found to possess stimulant properties. The purpose of
Mécanisme D'action
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)propan-2-amine acts as a substrate for the dopamine transporter, causing an increase in dopamine release and reuptake inhibition. It also increases norepinephrine and serotonin release, leading to its stimulant effects. 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)propan-2-amine has been found to have a higher affinity for the dopamine transporter compared to other amphetamines, which may contribute to its unique effects.
Biochemical and Physiological Effects:
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)propan-2-amine has been found to increase locomotor activity and induce hyperthermia in animals. It has also been shown to increase dopamine release in the striatum and nucleus accumbens, regions of the brain associated with reward and motivation. 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)propan-2-amine has been found to have a longer duration of action compared to other amphetamines, which may contribute to its potential as a research tool.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)propan-2-amine has several advantages as a research tool, including its unique mechanism of action and longer duration of action compared to other amphetamines. However, there are also limitations to its use, including its potential for abuse and lack of research on its long-term effects.
Orientations Futures
There are several future directions for research on 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)propan-2-amine, including its potential use as a treatment for certain neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). Further studies are also needed to investigate its long-term effects and potential for abuse. Additionally, research on the synthesis of 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)propan-2-amine analogs may lead to the development of new psychoactive substances with unique properties.
Méthodes De Synthèse
The synthesis method for 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)propan-2-amine involves the reaction of 1-ethyl-3-methyl-4-pyrazolone with 2-bromo-1-phenylpropan-1-one in the presence of a base such as potassium carbonate. This reaction results in the formation of the intermediate 1-(1-ethyl-3-methyl-4-pyrazolyl)propan-2-one, which is then reduced using sodium borohydride to yield 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)propan-2-amine.
Applications De Recherche Scientifique
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)propan-2-amine has been studied for its potential use as a research tool in the fields of neuroscience and pharmacology. It has been found to possess stimulant properties, similar to other amphetamines such as methamphetamine and MDMA. 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)propan-2-amine has been used in animal studies to investigate its effects on behavior, locomotor activity, and dopamine release.
Propriétés
IUPAC Name |
1-(1-ethyl-3-methylpyrazol-4-yl)propan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-4-12-6-9(5-7(2)10)8(3)11-12/h6-7H,4-5,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJVHGRZKMWHPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)CC(C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)propan-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[4-(4-bromophenyl)-5-butylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2383629.png)

![N-[4-(4-methylpiperazin-1-yl)phenyl]-2-(1-phenyltetrazol-5-yl)sulfanylpropanamide](/img/structure/B2383632.png)
![(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2383634.png)

![N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2383637.png)

![N-(2,5-dimethoxyphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2383639.png)
![ethyl 2-(2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiazol-4-yl)acetate](/img/structure/B2383645.png)
![4-(2-Methyl-1,3-oxazol-4-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2383646.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{methyl[1-(1-methylpiperidin-4-yl)pyrrolidin-3-yl]amino}acetamide](/img/structure/B2383648.png)
![N-(4-ethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2383650.png)
